sodium;2-(2-amino-3-benzoylphenyl)acetate
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Overview
Description
Sodium;2-(2-amino-3-benzoylphenyl)acetate is an organic sodium salt with the molecular formula C15H12NO3.Na. It is known for its role as a cyclooxygenase inhibitor, which makes it significant in various pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium;2-(2-amino-3-benzoylphenyl)acetate typically involves the reaction of 2-amino-3-benzoylbenzoic acid with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes steps such as purification and crystallization to obtain the final product in its pure form .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in substitution reactions, especially at the benzoyl group, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens and alkylating agents are used under controlled conditions.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and other reduced compounds.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
Sodium;2-(2-amino-3-benzoylphenyl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its effects on biological systems, particularly its role as a cyclooxygenase inhibitor.
Medicine: Investigated for its potential therapeutic effects in treating inflammation and pain.
Industry: Utilized in the production of pharmaceuticals and other chemical products .
Mechanism of Action
The compound exerts its effects primarily by inhibiting the cyclooxygenase enzymes, which are involved in the synthesis of prostaglandins. This inhibition leads to a reduction in inflammation and pain. The molecular targets include cyclooxygenase-1 and cyclooxygenase-2 enzymes, and the pathways involved are related to the arachidonic acid cascade .
Comparison with Similar Compounds
- 2-(2-amino-3-benzoylphenyl)acetic acid
- Amfenac
- Diclofenac
Comparison: Sodium;2-(2-amino-3-benzoylphenyl)acetate is unique due to its sodium salt form, which enhances its solubility and bioavailability compared to its acid counterpart. It also exhibits a distinct mechanism of action compared to other non-steroidal anti-inflammatory drugs like diclofenac, making it a valuable compound in pharmaceutical research .
Properties
IUPAC Name |
sodium;2-(2-amino-3-benzoylphenyl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3.Na/c16-14-11(9-13(17)18)7-4-8-12(14)15(19)10-5-2-1-3-6-10;/h1-8H,9,16H2,(H,17,18);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJAQSCHBMPGJES-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2N)CC(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2N)CC(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12NNaO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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